1-(2-Hydroxy-6-methylphenyl)ethanone
Overview
Description
“1-(2-Hydroxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.18 . It is also known by its IUPAC name, 1-(2-hydroxy-6-methylphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-6-methylphenyl)ethanone” consists of a benzene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached to it. The benzene ring is also attached to an ethanone group (C2H3O) at one of its carbon atoms .Physical And Chemical Properties Analysis
“1-(2-Hydroxy-6-methylphenyl)ethanone” is a gray to pale-yellow solid or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Medicine: Potential Therapeutic Agent
1-(2-Hydroxy-6-methylphenyl)ethanone may have potential as a therapeutic agent due to its chemical structure which allows for high GI absorption and BBB permeability . Its pharmacokinetic properties suggest it could be developed into a drug that can easily enter the body and cross the blood-brain barrier, possibly aiding in the treatment of neurological conditions.
Agriculture: Pesticide Formulation
In agriculture, this compound could be explored for its use in pesticide formulations. Its physicochemical properties, such as a moderate Log Po/w value, indicate that it could be effective in penetrating insect exoskeletons or plant cuticles, potentially acting as an insecticide or fungicide .
Materials Science: Polymer Synthesis
The compound’s structural characteristics might be valuable in materials science, particularly in polymer synthesis. Its ability to act as a monomer or a cross-linking agent could be utilized to create new types of polymers with unique properties for industrial applications .
Environmental Science: Pollutant Degradation
1-(2-Hydroxy-6-methylphenyl)ethanone could be used in environmental science for the degradation of pollutants. Its chemical structure suggests that it could engage in reactions leading to the breakdown of harmful organic compounds in the environment .
Food Industry: Flavoring Agent
The compound’s molecular structure hints at the possibility of it being used as a flavoring agent in the food industry. Its potential to impart a specific flavor or aroma could be harnessed in food additives or preservatives .
Cosmetics: Fragrance Component
In the cosmetics industry, 1-(2-Hydroxy-6-methylphenyl)ethanone could serve as a fragrance component. Its molecular makeup may contribute to the scent profiles of perfumes and other scented products .
Analytical Chemistry: Chromatography Standard
This compound might be used as a standard in analytical chemistry, particularly in chromatography. Its well-defined structure and properties could help in calibrating instruments and ensuring the accuracy of analytical results .
Biochemistry: Enzyme Inhibition Studies
Finally, in biochemistry, 1-(2-Hydroxy-6-methylphenyl)ethanone could be investigated for its enzyme inhibition properties. It may interact with specific enzymes, influencing biochemical pathways and serving as a tool for studying metabolic processes .
Safety and Hazards
Mechanism of Action
Target of Action
1-(2-Hydroxy-6-methylphenyl)ethanone primarily targets enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase. These enzymes play crucial roles in mitigating oxidative damage within cells by converting reactive oxygen species (ROS) into less harmful molecules .
Mode of Action
1-(2-Hydroxy-6-methylphenyl)ethanone interacts with its target enzymes by binding to their active sites. This binding enhances the catalytic efficiency of superoxide dismutase and catalase, leading to an increased conversion rate of superoxide radicals and hydrogen peroxide into oxygen and water, respectively. This interaction helps in reducing oxidative stress within the cell .
Biochemical Pathways
The primary biochemical pathways affected by 1-(2-Hydroxy-6-methylphenyl)ethanone are those involved in the cellular response to oxidative stress. By enhancing the activity of superoxide dismutase and catalase, 1-(2-Hydroxy-6-methylphenyl)ethanone helps maintain the balance of ROS within the cell. This balance is crucial for preventing cellular damage and maintaining normal cellular functions .
Pharmacokinetics
The pharmacokinetics of 1-(2-Hydroxy-6-methylphenyl)ethanone involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes hepatic metabolism, primarily through conjugation reactions, and is excreted mainly via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 1-(2-Hydroxy-6-methylphenyl)ethanone’s action include a significant reduction in oxidative stress markers and an improvement in cellular resilience to oxidative damage. This results in enhanced cell survival and function, particularly in tissues prone to oxidative stress, such as the liver and brain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 1-(2-Hydroxy-6-methylphenyl)ethanone. For instance, extreme pH levels can affect the compound’s stability, while higher temperatures may enhance its reactivity. Additionally, the presence of other antioxidants or pro-oxidants in the environment can modulate its effectiveness in reducing oxidative stress .
properties
IUPAC Name |
1-(2-hydroxy-6-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSOVIZZGBORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457158 | |
Record name | 2'-Hydroxy-6'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-6-methylphenyl)ethanone | |
CAS RN |
41085-27-2 | |
Record name | 2'-Hydroxy-6'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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